Ethyl 2-fluoro-6-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-6-hydroxybenzoate is a chemical compound with the CAS Number: 208708-03-6 . It has a molecular weight of 184.17 and its linear formula is C9H9FO3 . It is typically in liquid form .
Molecular Structure Analysis
Ethyl 2-fluoro-6-hydroxybenzoate contains a total of 22 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
Photodegradation in Water Contaminants
Ethyl 2-fluoro-6-hydroxybenzoate, as a derivative of p-hydroxybenzoic acid esters (parabens), has relevance in environmental studies, particularly concerning the photodegradation of hazardous water contaminants. Research has shown the efficiency of certain systems in degrading parabens, including the use of ultraviolet C lamps with and without hydrogen peroxide, achieving total removal of individual pollutants. The study also revealed the main pathway of reaction with hydroxyl radicals, identifying major transformation products and intermediates formed during oxidation (Gmurek et al., 2015).
Synthesis and Antitumor Activity
Ethyl 2-fluoro-6-hydroxybenzoate is also notable in the synthesis of various compounds with potential medical applications. For instance, its role in the synthesis of amino acid ester derivatives containing 5-fluorouracil has been studied, showing inhibitory effects against certain cancer cell lines (J. Xiong et al., 2009). Additionally, derivatives of ethyl paraben, a related compound, have been synthesized and evaluated for their anticancer activities, displaying promising results in inhibiting liver cancer cell lines (M. Han et al., 2020).
Environmental Fate and Analysis
In the context of environmental science, understanding the fate and behavior of compounds like Ethyl 2-fluoro-6-hydroxybenzoate is crucial. Studies have focused on the occurrence, fate, and behavior of parabens in aquatic environments, shedding light on their persistence and ubiquity in water bodies and sediments. The formation of more stable and potentially toxic halogenated by-products has been observed, necessitating further research on their impact (C. Haman et al., 2015).
Safety and Hazards
Ethyl 2-fluoro-6-hydroxybenzoate is classified as a dangerous substance. It has been assigned the GHS06 pictogram, indicating that it is toxic . The compound is harmful if swallowed . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-fluoro-6-hydroxybenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, more information about the specific effects of this compound at the molecular and cellular level will likely become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-fluoro-6-hydroxybenzoate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
ethyl 2-fluoro-6-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJWEFFWYJTGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-6-hydroxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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